2-Nonenal

Catalog No.
S1532711
CAS No.
18829-56-6
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonenal

CAS Number

18829-56-6

Product Name

2-Nonenal

IUPAC Name

(E)-non-2-enal

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+

InChI Key

BSAIUMLZVGUGKX-BQYQJAHWSA-N

SMILES

Array

solubility

Soluble in most fixed oils; Insoluble in water
Soluble (in ethanol)

Synonyms

(2E)-2-Nonenal; (E)-2-Nonenal; (2E)-Non-2-enal; (2E)-Nonenal; (E)-2-Nonen-1-al; (E)-Non-2-enal; (E)-Nonen-1-al; 2-trans-Nonenal

Canonical SMILES

CCCCCCC=CC=O

Isomeric SMILES

CCCCCC/C=C/C=O

The exact mass of the compound 2-Nonenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of n-alk-2-enal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Nonenal (CAS 18829-56-6), primarily occurring as the trans-isomer, is a highly reactive α,β-unsaturated aldehyde procured as a high-value analytical standard and specialty flavor ingredient. In industrial applications, it is the primary reference compound for lipid oxidation, specifically serving as the definitive marker for 'cardboard' staling off-flavors in brewing and food preservation workflows [1]. Beyond food science, 2-nonenal is a critical biomarker standard for aging-related volatile organic compounds (kareishu) and a model compound for lipid peroxidation research [2]. Its procurement value is driven by its exceptionally low sensory detection thresholds and its dual-reactivity profile, which dictates its behavior in complex matrices and synthetic pathways compared to saturated analogs.

Substituting 2-nonenal with its saturated counterpart, nonanal, or other generic aliphatic aldehydes fundamentally compromises both analytical accuracy and formulation modeling [1]. While nonanal shares the same carbon chain length, it lacks the conjugated double bond that gives 2-nonenal its extreme sensory potency and specific chemical reactivity. In quality control assays for flavor and fragrance (F&F) and brewing, nonanal cannot replicate the ultra-low parts-per-trillion detection threshold required to model lipid oxidation [2]. Furthermore, in formulation compatibility studies, saturated aldehydes fail to undergo the Michael addition reactions that dictate how 2-nonenal binds to proteins and preservatives, making them inadequate substitutes for predicting shelf-life or calibrating diagnostic sensors.

Sensory Potency and Off-Flavor Standardization

In analytical workflows for food and beverage QA/QC, 2-nonenal exhibits an extreme sensory potency that saturated analogs cannot match. Quantitative dose-response modeling demonstrates that 2-nonenal has an odor detection threshold of approximately 0.08 ppb in water/air matrices, whereas the saturated analog nonanal has a significantly higher threshold of ~0.53 to 1.0 ppb [1]. This >10-fold difference in sensory impact means that 2-nonenal specifically triggers the 'cardboard' staling perception at trace concentrations [2].

Evidence DimensionOdor detection threshold
Target Compound Data2-Nonenal: ~0.08 ppb
Comparator Or BaselineNonanal: ~0.53 - 1.0 ppb
Quantified Difference>10-fold lower detection threshold for 2-nonenal
ConditionsAqueous/air matrix sensory dose-response testing

Procuring pure 2-nonenal is mandatory for calibrating analytical panels and GC-O equipment in brewing and food preservation, as saturated aldehydes cannot simulate trace-level staling.

Formulation Compatibility and Matrix Reactivity

The matrix stability of 2-nonenal differs fundamentally from saturated aldehydes due to its α,β-unsaturated structure. While nonanal is limited to reversible Schiff base formation at the carbonyl carbon, 2-nonenal rapidly undergoes irreversible Michael addition with nucleophiles such as amino acid thiol groups and bisulfite preservatives [1]. This dual-reactivity pathway leads to rapid flavor binding and depletion in complex formulations, a kinetic behavior that cannot be modeled using non-conjugated aldehydes[2].

Evidence DimensionNucleophilic addition reactivity
Target Compound Data2-Nonenal: Undergoes both Schiff base formation and irreversible Michael addition
Comparator Or BaselineNonanal: Restricted to reversible Schiff base formation
Quantified DifferenceQualitative structural difference enabling C3-nucleophilic attack
ConditionsComplex food matrices and preservative (bisulfite) interactions

Formulators must use 2-nonenal to accurately predict shelf-life, preservative interactions, and flavor degradation in protein-rich or bisulfite-treated matrices.

Nanomechanical Sensor Discrimination for Biomarker Calibration

In the development of diagnostic tools for aging biomarkers (kareishu), 2-nonenal must be distinctly identified from background VOCs. Nanomechanical membrane-type surface stress sensors demonstrate distinct sorption kinetics for 2-nonenal, allowing it to be clearly discriminated from saturated aldehydes like nonanal [1]. This discrimination remains robust and quantifiable across a wide humidity range (20% to 80% RH), proving that 2-nonenal possesses a distinct physical interaction profile with sensor polymers [2].

Evidence DimensionSensor sorption kinetics
Target Compound Data2-Nonenal: Distinct kinetic signature maintained at 20-80% RH
Comparator Or BaselineNonanal: Divergent sorption profile, easily discriminated
Quantified DifferenceClear baseline separation in principal component analysis of sensor data
ConditionsMembrane-type surface stress sensor under varying relative humidity

Engineers developing body odor diagnostics or air quality monitors must procure pure 2-nonenal to train sensor algorithms, as saturated analogs will yield false kinetic baselines.

Quality Control Standard for Beverage Staling

Due to its ultra-low odor threshold (~0.08 ppb) and specific sensory impact, 2-nonenal is the definitive standard for monitoring lipid oxidation and 'cardboard' off-flavor development in brewing and beverage storage workflows [1].

Flavor Formulation and Preservative Interaction Modeling

Leveraging its α,β-unsaturated reactivity, 2-nonenal is utilized by food scientists to model Michael addition interactions with proteins and bisulfite preservatives, ensuring accurate shelf-life predictions that saturated aldehydes cannot provide [2].

Calibration of Diagnostic Odor Sensors

Because of its distinct sorption kinetics, 2-nonenal is procured to calibrate nanomechanical sensors and GC-MS systems designed to detect aging-related biomarkers (kareishu) and oxidative stress VOCs in clinical and consumer product testing [3].

Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

140.120115130 Da

Monoisotopic Mass

140.120115130 Da

Heavy Atom Count

10

Density

0.855-0.865

UNII

8VEO649985

GHS Hazard Statements

Aggregated GHS information provided by 1509 companies from 7 notifications to the ECHA C&L Inventory.;
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18829-56-6
2463-53-8

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

2-Nonenal

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Nonenal: ACTIVE
2-Nonenal, (2E)-: ACTIVE

Dates

Last modified: 08-15-2023

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